5-bromo-2-(cyclohexylmethoxy)aniline
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Overview
Description
5-bromo-2-(cyclohexylmethoxy)aniline: is an organic compound that features a bromine atom, a cyclohexylmethoxy group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(cyclohexylmethoxy)aniline typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, methoxylation, and amination reactions using optimized conditions to maximize yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(cyclohexylmethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2-(cyclohexylmethoxy)phenylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include sodium hydroxide, thiols, and alkyl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of this compound.
Reduction: 2-(cyclohexylmethoxy)phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-2-(cyclohexylmethoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom and cyclohexylmethoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethyl-phenylamine: Similar structure with different substituents on the benzene ring.
5-Bromo-2-methoxybenzylamine: Similar structure with a methoxy group instead of a cyclohexylmethoxy group.
5-Bromo-2-methylphenylamine: Similar structure with a methyl group instead of a cyclohexylmethoxy group.
Uniqueness
5-bromo-2-(cyclohexylmethoxy)aniline is unique due to the presence of the cyclohexylmethoxy group, which can significantly influence its chemical and biological properties compared to other similar compounds. This unique structural feature can affect the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(cyclohexylmethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYACYMKRWGZHGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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